molecular formula C11H16BrN3OS B6448042 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine CAS No. 2640889-50-3

4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine

Cat. No. B6448042
CAS RN: 2640889-50-3
M. Wt: 318.24 g/mol
InChI Key: PKDVZXJHZZEWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring with a bromine atom and a methylsulfanyl group attached at positions 5 and 2 respectively. Additionally, a morpholine ring is attached at position 4 of the pyrimidine ring .

Scientific Research Applications

4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine has a wide range of potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of ligand binding on protein structure and activity. This compound has also been used to study the structure and function of nucleic acids, as well as to investigate the effects of ligand binding on nucleic acid structure and activity. Additionally, this compound has been used to study the effects of small molecules on cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine in laboratory experiments is its ability to interact with proteins and nucleic acids. This allows researchers to study the structure and function of these molecules in greater detail. Additionally, this compound is relatively easy to synthesize and is available in high yields. The main limitation of using this compound in laboratory experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experiments.

Future Directions

The potential applications of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine in scientific research are vast. In the future, this compound could be used to study the structure and function of proteins and nucleic acids in greater detail. Additionally, this compound could be used to study the effects of small molecules on cell signaling pathways. Furthermore, this compound could be used to develop novel drugs and therapeutics. Finally, this compound could be used to develop new methods for diagnosing and treating diseases.

Synthesis Methods

4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine is typically synthesized using a modified Ugi reaction. In this reaction, a bromo-substituted pyrimidine core is reacted with a dimethylmorpholine derivative in the presence of an acid catalyst. The reaction yields the desired this compound compound in high yields.

Safety and Hazards

Based on the available data, this compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate safety precautions .

properties

IUPAC Name

4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3OS/c1-7-5-15(6-8(2)16-7)10-9(12)4-13-11(14-10)17-3/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVZXJHZZEWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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